

Application Notes and Protocols: Biotin-PEG4-Dde-TAMRA-PEG3-Azide Labeling

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Compound of Interest

Compound Name: *Biotin-PEG4-Dde-TAMRA-PEG3-Azide*

Cat. No.: *B11832515*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Biotin-PEG4-Dde-TAMRA-PEG3-Azide**, a versatile trifunctional linker for the labeling and purification of biomolecules. This reagent incorporates a biotin moiety for affinity purification, a TAMRA fluorophore for detection, a cleavable Dde linker for release of the labeled molecule, and an azide group for conjugation to alkyne-modified biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as Click Chemistry.

Overview and Key Features

Biotin-PEG4-Dde-TAMRA-PEG3-Azide is a chemical probe used in bioconjugation and proteomics. Its key features include:

- **Azide Group:** Enables covalent labeling of alkyne-containing biomolecules (e.g., proteins, nucleic acids, or other molecules modified to contain an alkyne group) through a highly specific and efficient Click Chemistry reaction.^{[1][2][3]}
- **TAMRA Fluorophore:** A bright, orange-red fluorescent dye that allows for sensitive detection and quantification of labeled molecules.^{[4][5]}
- **Biotin Moiety:** Provides a high-affinity handle for the capture and purification of labeled molecules using streptavidin- or avidin-coated resins.

- **Cleavable Dde Linker:** The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is stable under a variety of conditions but can be selectively cleaved using hydrazine or hydroxylamine, allowing for the release of the labeled biomolecule from the biotin affinity tag.[\[6\]](#)
- **PEG Spacers:** Two polyethylene glycol (PEG) spacers (PEG4 and PEG3) increase the hydrophilicity of the reagent and provide spatial separation between the functional moieties, which can help to maintain the biological activity of the labeled molecule and improve binding accessibility.

Quantitative Data

The following table summarizes the key quantitative data for **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** and its functional components.

Property	Value	Source(s)
Molecular Formula	C ₆₉ H ₉₆ N ₁₂ O ₁₇ S	[7] [8]
Molecular Weight	1397.65 g/mol	[7]
Purity	>96%	[7]
Appearance	Solid Powder	[9]
TAMRA Excitation (max)	~552-556 nm	[5] [10]
TAMRA Emission (max)	~578-583 nm	[10] [11]
TAMRA Extinction Coeff.	95,000 M ⁻¹ cm ⁻¹ at 540 nm	[4]
Cleavage Conditions	2% Hydrazine in DMF or Hydroxylamine HCl/Imidazole in NMP	[6]

Experimental Protocols

Protocol for Labeling Alkyne-Modified Biomolecules

This protocol describes the general procedure for labeling an alkyne-modified biomolecule (e.g., a protein or oligonucleotide) with **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** using a

copper-catalyzed Click Chemistry reaction.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Materials:

- Alkyne-modified biomolecule
- **Biotin-PEG4-Dde-TAMRA-PEG3-Azide**
- Dimethylsulfoxide (DMSO)
- 2M Triethylammonium acetate buffer, pH 7.0
- 5 mM Ascorbic Acid Stock solution (freshly prepared)
- 10 mM Copper (II)-TBTA Stock in 55% DMSO
- Inert gas (e.g., nitrogen or argon)
- Reaction tubes
- Purification supplies (e.g., acetone or ethanol for precipitation, or appropriate chromatography columns)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** in DMSO to a final concentration of 10 mM.
 - Prepare a fresh 5 mM solution of ascorbic acid in water.
- Reaction Setup:
 - Dissolve the alkyne-modified biomolecule in water in a suitable reaction tube.
 - Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.
 - Add DMSO to a final concentration of 50% (v/v) and vortex to mix.

- Add the 10 mM **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** stock solution to a final concentration that is 1.5 times the concentration of the alkyne-modified biomolecule. Vortex to mix.[\[2\]](#)
- Catalyst Addition:
 - Add the 5 mM ascorbic acid stock solution to a final concentration of 0.5 mM and vortex briefly.[\[2\]](#)
 - Degas the solution by bubbling with an inert gas (nitrogen or argon) for 30 seconds.[\[1\]](#)[\[2\]](#)
 - Add the 10 mM Copper (II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.[\[2\]](#)
 - Vortex the mixture thoroughly. If precipitation is observed, heat the vial at 80°C for 3 minutes and vortex again.[\[1\]](#)[\[12\]](#)
- Incubation:
 - Incubate the reaction at room temperature overnight.
- Purification of the Labeled Biomolecule:
 - Precipitate the labeled biomolecule by adding at least a 4-fold volume of cold acetone (for oligonucleotides) or ethanol (for DNA/proteins).[\[1\]](#)[\[12\]](#)
 - Incubate at -20°C for 20 minutes.
 - Centrifuge at 10,000 rpm for 10 minutes.
 - Carefully discard the supernatant.
 - Wash the pellet with cold acetone or ethanol, and centrifuge again.
 - Discard the supernatant and allow the pellet to air dry.
 - The labeled biomolecule can be further purified by RP-HPLC or PAGE.

Protocol for Cleavage of the Dde Linker

This protocol describes the cleavage of the Dde linker to release the TAMRA-labeled biomolecule from the biotin tag, which would typically be immobilized on a streptavidin resin.

Materials:

- **Biotin-PEG4-Dde-TAMRA-PEG3-Azide** labeled biomolecule immobilized on streptavidin-agarose beads.
- Method A: Hydrazine Cleavage
 - 2% (w/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)[6]
- Method B: Hydroxylamine Cleavage
 - Hydroxylamine hydrochloride
 - Imidazole
 - N-methylpyrrolidone (NMP)[13][6]
- Wash buffers (e.g., PBS with 0.1% Tween-20)
- Collection tubes

Procedure (Method A: Hydrazine Cleavage):

- Wash the streptavidin beads with the immobilized labeled biomolecule three times with a wash buffer to remove any non-specifically bound material.
- Prepare a fresh solution of 2% hydrazine monohydrate in DMF.
- Add the 2% hydrazine solution to the beads (approximately 25 mL per gram of resin).[6]
- Allow the mixture to stand at room temperature for 3 minutes.[6]
- Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule.

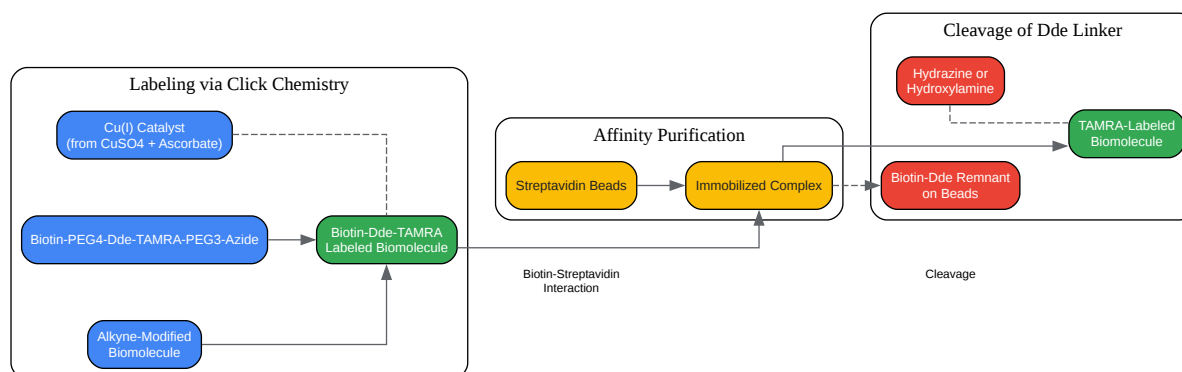
- Repeat the hydrazine treatment two more times to ensure complete cleavage.[\[6\]](#)
- Combine the supernatants.
- The collected fraction can be further processed (e.g., buffer exchanged or concentrated) as needed for downstream applications.

Procedure (Method B: Hydroxylamine Cleavage):

- Wash the streptavidin beads as described in Method A.
- Prepare the cleavage solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the estimated amount of Dde-labeled peptide on the resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[\[13\]](#)[\[6\]](#)
- Add the cleavage solution to the beads.
- Gently shake the mixture at room temperature for 30-60 minutes.[\[13\]](#)[\[6\]](#)
- Collect the supernatant containing the cleaved, TAMRA-labeled biomolecule.
- Wash the beads with DMF and combine the wash with the collected supernatant.[\[13\]](#)

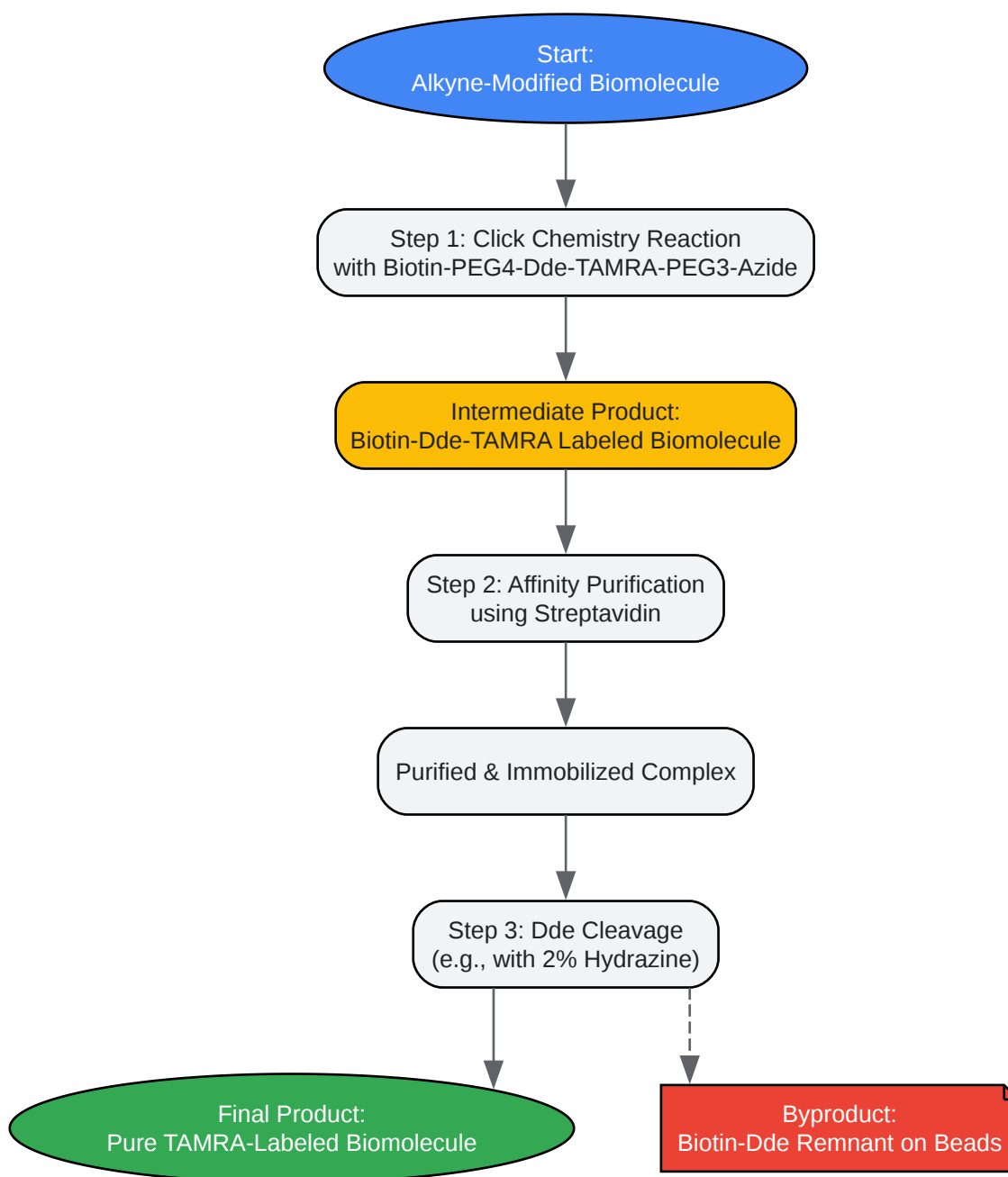
Diagrams

The following diagrams illustrate the experimental workflow for labeling and cleavage.



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Caption: Workflow for biomolecule labeling, purification, and cleavage.



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Caption: Logical flow from starting material to final labeled product.

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